2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid
Overview
Description
2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. These compounds are of interest due to their diverse biological activities and their use in medicinal chemistry as building blocks for drug development.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions. For instance, 1,3,4-thiadiazole derivatives can be synthesized by cyclizing the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a related compound, was synthesized from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, demonstrating the versatility of synthetic routes for thiazole compounds .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be determined using various spectroscopic techniques. For example, single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and solid-state NMR (SSNMR) techniques have been used to analyze the structures of polymorphs of a related thiazole acetic acid compound . These techniques provide detailed information about molecular conformation and intermolecular interactions, which are crucial for understanding the properties of these compounds.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug synthesis. For example, the reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using a reagent system that includes acetic acid has been reported, indicating the potential for thiazole derivatives to participate in or facilitate organic transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For instance, polymorphs of a thiazole acetic acid compound exhibit different properties due to their distinct crystal structures and intermolecular interactions . Additionally, DFT calculations and spectroscopic studies can provide insights into the stability, reactivity, and electronic properties of these compounds . Theoretical considerations, such as tautomerism, also play a role in determining the acidity constants and the most stable form of the compound in solution .
Relevant Case Studies
Case studies involving thiazole derivatives often focus on their biological activities. For example, lanthanide complexes of a thiazole-containing ligand have shown significant in vitro antibacterial activity, particularly against Escherichia coli . Similarly, metal complexes of a quinazolin-thiazole derivative have been evaluated for their antibacterial and antifungal activities . These studies highlight the potential of thiazole derivatives in the development of new antimicrobial agents.
Scientific Research Applications
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Pharmaceutical and Biological Activities
- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .
- They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
- Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
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Industrial Applications
- Thiazoles are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
- They are also used in the synthesis of new series of 1,3-thiazole, pyrano [2,3- d ]thiazole and 4,5-dihydrothiazolo [4,5- b ]pyridine derivatives .
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Regulation of Central Inflammation
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Antithrombotic Activity
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Bacterial DNA Gyrase B Inhibitors
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Drug Development Against Obesity, Hyperlipidemia, Atherosclerotic Diseases
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Inhibitory Activity Against SHP1
- Certain 2-phenyl-1,3,4-thiadiazole derivatives have been found to have inhibitory activity against Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1), which is mainly restricted to hematopoietic and epithelial cells and widely accepted as a convergent node for oncogenic cell-signaling cascades .
- The development of efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems is of considerable significance for advancing the integration of diagnosis and treatment of the related disease .
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Antimicrobial Drug
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Antiretroviral Drug
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Antifungal Drug
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Antineoplastic Drug
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Anticonvulsant
Future Directions
properties
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHDWKGJPJRCTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351494 | |
Record name | (2-Phenyl-thiazol-4-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid | |
CAS RN |
16441-28-4 | |
Record name | (2-Phenyl-thiazol-4-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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